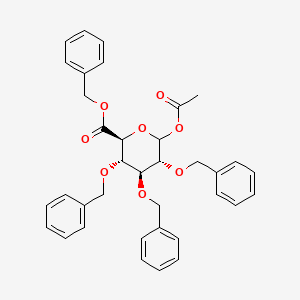

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a biochemical compound used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, and protein-glycan recognition .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in D-glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed .

化学反応の分析

Types of Reactions

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form carboxylic acids.

Reduction: Can be reduced to form alcohols.

Substitution: Undergoes nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions include various benzylated derivatives and deprotected glucuronic acid derivatives .

科学的研究の応用

Chemical Properties and Structure

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has the molecular formula C36H36O8 and is characterized by its multiple benzyl ether groups attached to the glucuronate backbone. The compound's structure allows for significant versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

-

Synthetic Chemistry

- Glycosylation Reactions : The compound is utilized as a glycosyl donor in various glycosylation reactions. Its protective groups allow for selective reactions that can yield complex oligosaccharides with specific stereochemistry. Studies have shown that using this compound can lead to high yields and selectivity in the formation of glycosidic bonds .

- Synthesis of Glycans : this compound serves as a key intermediate in synthesizing glycoconjugates, which are important for biological functions and therapeutic applications. The ability to modify its protective groups facilitates the synthesis of a diverse array of glycan structures .

-

Pharmacological Research

- Immunological Applications : Research indicates that derivatives of glucuronates can act as immunoadjuvants, enhancing immune responses when used in vaccine formulations. The presence of the glucuronate moiety may contribute to its ability to stimulate both T-cell and antibody-mediated responses .

- Neuroprotective Studies : Compounds related to benzyl glucuronates have been investigated for their neuroprotective properties. In pharmacological screening assays, certain derivatives have shown potential in reducing neuronal damage during ischemic events, suggesting a role in developing treatments for neurodegenerative diseases .

-

Biochemical Studies

- Enzyme Substrates : this compound can serve as a substrate for various glycosidases and transferases. Its structural features make it suitable for studying enzyme kinetics and mechanisms involved in carbohydrate metabolism .

- Drug Metabolism Research : The compound's glucuronate structure is relevant in drug metabolism studies, particularly concerning phase II metabolic processes where glucuronidation plays a crucial role in detoxifying drugs and xenobiotics .

Case Studies and Experimental Findings

作用機序

The compound exerts its effects primarily through interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. It serves as a substrate or inhibitor in various biochemical assays, helping to elucidate the molecular pathways and targets involved in glycan metabolism .

類似化合物との比較

Similar Compounds

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate: Similar structure but lacks the acetyl group.

Methyl 2,3,4-Tri-O-benzyl-D-glucuronate: Methyl ester instead of benzyl ester.

Ethyl 2,3,4-Tri-O-benzyl-D-glucuronate: Ethyl ester instead of benzyl ester.

Uniqueness

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is unique due to its acetyl group, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific biochemical assays and research applications .

生物活性

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a complex organic compound derived from D-glucuronic acid, notable for its extensive applications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.

This compound has the molecular formula C34H34O7 and a molecular weight of 596.67 g/mol. The compound features three benzyl protecting groups on the hydroxyl positions of glucuronic acid, which enhance its stability and solubility in various solvents. This structural modification allows for selective reactions during synthesis and analysis.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins involved in glycan metabolism. It acts as a substrate or inhibitor in various biochemical assays:

- Enzyme Interactions : The compound interacts with glucuronidases and glycosyltransferases, crucial for the hydrolysis and transfer of glucuronic acid residues.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, impacting cell function across different types of cells.

- Glycosylation Studies : this compound serves as a valuable tool in glycosylation studies, allowing researchers to explore glycan-protein interactions and the roles of glycans in biological systems.

Biological Activity

The compound exhibits varying biological activities depending on dosage and cellular context:

- Low Doses : At lower concentrations, it may show minimal effects on cellular processes.

- High Doses : Increased concentrations lead to significant biological activity, influencing metabolic pathways and potentially serving therapeutic roles.

Table 1: Biological Effects at Varying Concentrations

| Concentration (µM) | Observed Effect |

|---|---|

| 0.1 | Minimal observable effects |

| 1 | Modulation of cell signaling |

| 10 | Significant metabolic changes |

| 100 | Induction of apoptosis in certain cell types |

Research Applications

This compound is utilized across various scientific fields:

- Chemistry : It aids in studying carbohydrate chemistry and the synthesis of complex carbohydrates.

- Biology : The compound is instrumental in investigating protein-glycan interactions.

- Medicine : Potential therapeutic applications are explored concerning drug metabolism and glycan-related diseases .

Case Studies

Recent studies have highlighted the compound's role in drug metabolism:

- Study on Metabolic Pathways : Research involving metabolic inhibitors demonstrated that this compound influences the formation of metabolites like benzylmercapturic acid. This study utilized Fischer 344 rats to elucidate metabolic routes involving glucuronidation processes .

- Glycosidic Bond Formation : Investigations into glycosidic bond formation using this compound revealed high yields and stereoselectivity when coupled with various sugar units. This underscores its utility in synthesizing complex carbohydrates necessary for therapeutic applications .

特性

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。